

Application Note: Measuring TNF-α Inhibition by LASSBio-1135 Using ELISA

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	LASSBio-1135			
Cat. No.:	B1674533	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor Necrosis Factor-alpha (TNF- α) is a pro-inflammatory cytokine critically involved in various inflammatory diseases. Consequently, inhibiting TNF- α production or activity is a key therapeutic strategy. **LASSBio-1135**, an imidazo[1,2-a]pyridine derivative, has been identified as a potent inhibitor of TNF- α release.[1][2][3][4] This document provides a detailed protocol for an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibitory effect of **LASSBio-1135** on TNF- α production in lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages.

Principle of the Assay

This protocol employs a sandwich ELISA to measure the concentration of TNF- α in cell culture supernatants. An antibody specific for TNF- α is pre-coated onto a 96-well microplate. When samples containing TNF- α are added, the cytokine is captured by the immobilized antibody. A second, enzyme-linked polyclonal antibody specific for TNF- α is then added, which binds to the captured TNF- α . Following a wash to remove unbound reagents, a substrate solution is added. The enzyme catalyzes a color change that is proportional to the amount of TNF- α present. The reaction is stopped, and the absorbance is measured at 450 nm. The concentration of TNF- α in the samples is determined by comparing the absorbance to a standard curve generated with known concentrations of recombinant TNF- α .



Data Presentation

The inhibitory effect of **LASSBio-1135** on TNF- α production can be quantified and summarized. The following table presents data on the in vitro efficacy of **LASSBio-1135**.

Parameter	Value	Cell Type	Stimulant	Reference
IC50	546 nM	Murine Peritoneal Macrophages	LPS	[2][3][4]
IC50	642 nM	Murine Peritoneal Macrophages	LPS	[5]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.

Experimental Protocols

This section details the necessary steps to assess the TNF- α inhibitory activity of **LASSBio-1135**.

Cell Culture and Stimulation

- Cell Isolation and Culture: Isolate peritoneal macrophages from mice and culture them in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
- Cell Plating: Seed the macrophages in 96-well plates at a suitable density and allow them to adhere overnight.
- Compound Treatment: Prepare various concentrations of **LASSBio-1135** in the cell culture medium. Pre-incubate the cells with the different concentrations of **LASSBio-1135** for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (a known TNF-α inhibitor).
- Stimulation: After the pre-incubation period, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to induce TNF-α production.[3][5]



- Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
 [3]
- Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the supernatants for TNF-α measurement. Supernatants can be stored at -80°C if not used immediately.[6]

TNF-α ELISA Protocol

This protocol is based on a standard sandwich ELISA format. Commercially available TNF- α ELISA kits should be used according to the manufacturer's instructions.[7][8][9][10][11][12]

- Reagent Preparation: Prepare all reagents, including wash buffer, standards, and detection antibody, as specified in the kit manual.
- Coating (if not pre-coated): Coat a 96-well plate with a capture antibody specific for TNF-α and incubate overnight at 4°C.[6]
- Blocking: Block the plate with a blocking buffer for 1 hour at room temperature to prevent non-specific binding.[6]
- Standard and Sample Addition: Add the prepared TNF-α standards and the collected cell culture supernatants to the wells in duplicate. Incubate for 2 hours at room temperature.
- Washing: Wash the wells multiple times with the wash buffer to remove unbound substances.
- Detection Antibody Addition: Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
- Washing: Repeat the washing step.
- Enzyme Conjugate Addition: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 20-30 minutes at room temperature.
- Washing: Repeat the washing step.

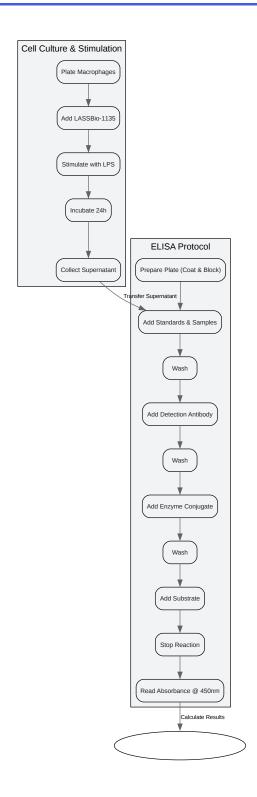


- Substrate Addition: Add the substrate solution (e.g., TMB) to each well and incubate in the dark for 15-30 minutes at room temperature, allowing for color development.[9]
- Stopping the Reaction: Add the stop solution to each well to terminate the reaction. The color will change from blue to yellow.[9]
- Absorbance Measurement: Measure the optical density of each well at 450 nm using a microplate reader.
- Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of TNF-α in the samples. Calculate the percentage of TNF-α inhibition for each concentration of LASSBio-1135 compared to the vehicle control.

Visualizations Experimental Workflow

The following diagram illustrates the key steps of the ELISA protocol for measuring TNF- α inhibition.





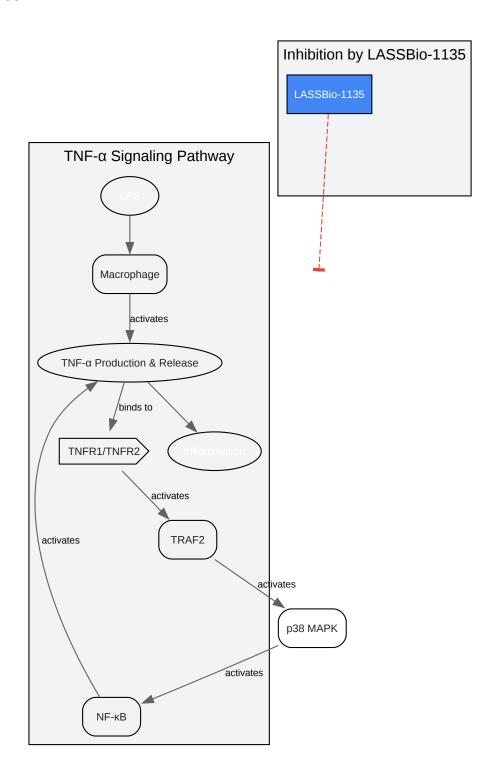
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Caption: Workflow for TNF- α Inhibition ELISA.



TNF-α Signaling Pathway and Inhibition by LASSBio-1135

This diagram outlines the signaling cascade initiated by TNF- α and the point of intervention by **LASSBio-1135**.





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Caption: TNF- α Signaling and **LASSBio-1135** Inhibition.

Conclusion

The described ELISA protocol provides a robust and quantitative method for evaluating the inhibitory effect of **LASSBio-1135** on TNF- α production. This application note serves as a comprehensive guide for researchers in the field of inflammation and drug discovery to assess the potency of potential TNF- α inhibitors. The mechanism of **LASSBio-1135** involves the reduction of p38 MAPK phosphorylation, a key step in the TNF- α signaling pathway.[3] Accurate and reproducible measurement of TNF- α inhibition is crucial for the pre-clinical development of novel anti-inflammatory therapeutics.

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References

- 1. LASSBio-1135: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain | PLOS One [journals.plos.org]
- 2. LASSBio-1135: a dual TRPV1 antagonist and anti-TNF-alpha compound orally effective in models of inflammatory and neuropathic pain PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LASSBio-1135: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. novamedline.com [novamedline.com]



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- To cite this document: BenchChem. [Application Note: Measuring TNF-α Inhibition by LASSBio-1135 Using ELISA]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674533#elisa-protocol-for-measuring-tnf-alpha-inhibition-by-lassbio-1135]

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